4-Bromo-1-butyl-2-methylbenzene
Description
4-Bromo-1-butyl-2-methylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 4-position, a butyl group at the 1-position, and a methyl group at the 2-position. The butyl group introduces steric bulk and lipophilicity, while the bromine atom offers reactivity for further functionalization via cross-coupling or nucleophilic substitution reactions.
Properties
CAS No. |
60573-70-8 |
|---|---|
Molecular Formula |
C11H15Br |
Molecular Weight |
227.14 g/mol |
IUPAC Name |
4-bromo-1-butyl-2-methylbenzene |
InChI |
InChI=1S/C11H15Br/c1-3-4-5-10-6-7-11(12)8-9(10)2/h6-8H,3-5H2,1-2H3 |
InChI Key |
RWRDDTBKMZAHSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 4-Bromo-1-butyl-2-methylbenzene with analogs differing in substituent type, position, and electronic effects. Key compounds are grouped by structural features:
Alkyl-Substituted Bromobenzenes
Key Observations :
- tert-Pentyl analogs (e.g., 1-Bromo-4-(tert-pentyl)benzene) exhibit similar bulkiness but lack the methyl group at the 2-position, reducing steric crowding near the bromine .
Halogen-Substituted Bromobenzenes
Key Observations :
- The presence of iodine (in 4-Bromo-2-iodo-1-methylbenzene) enhances reactivity in cross-coupling reactions compared to bromine alone .
- Electron-withdrawing groups (e.g., Cl, F) decrease electron density at the bromine site, favoring nucleophilic substitution over electrophilic pathways .
Oxygen-Functionalized Bromobenzenes
Key Observations :
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